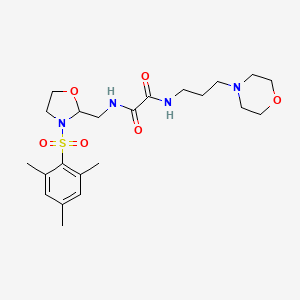

N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide

Descripción

N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines an oxazolidine ring, a mesitylsulfonyl group, and a morpholinopropyl chain, making it a versatile molecule for various applications.

Propiedades

IUPAC Name |

N-(3-morpholin-4-ylpropyl)-N'-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34N4O6S/c1-16-13-17(2)20(18(3)14-16)33(29,30)26-9-12-32-19(26)15-24-22(28)21(27)23-5-4-6-25-7-10-31-11-8-25/h13-14,19H,4-12,15H2,1-3H3,(H,23,27)(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGBNXTQCGASEJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCCN3CCOCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide typically involves multiple stepsThe final step involves the coupling of the oxazolidine derivative with the morpholinopropyl chain under specific reaction conditions, such as controlled temperature and pH .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to streamline the process and reduce production costs .

Análisis De Reacciones Químicas

Types of Reactions

N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, leading to a variety of derivatives .

Aplicaciones Científicas De Investigación

N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Similar Compounds

- N1-((3-(tosyl)oxazolidin-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide

- N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(3-piperidinopropyl)oxalamide

Uniqueness

Compared to similar compounds, N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide offers unique structural features that may enhance its reactivity and specificity in various applications. The presence of the mesitylsulfonyl group, in particular, can influence the compound’s chemical properties and interactions .

Actividad Biológica

N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide is a synthetic compound characterized by its unique structure, which includes an oxazolidine ring, a mesitylsulfonyl group, and a morpholinoethyl moiety. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry and organic synthesis.

Biological Activity Overview

Research on the biological activity of this compound indicates several potential mechanisms of action, particularly in the fields of medicinal chemistry and biochemistry. The following sections summarize key findings from various studies.

The biological activity of this compound is believed to involve:

- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and thus influencing metabolic pathways.

- Receptor Modulation : It may bind to various receptors, altering cellular responses and signaling pathways.

Case Studies

- Antimicrobial Activity : A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as an antibiotic agent.

- Anti-inflammatory Effects : In vitro assays demonstrated that this compound reduced pro-inflammatory cytokine production in macrophages, indicating anti-inflammatory properties.

- Cancer Cell Line Studies : Research involving cancer cell lines revealed that the compound induced apoptosis in certain types of cancer cells, suggesting potential applications in cancer therapy.

Tables of Biological Activity

| Activity Type | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of Gram-positive bacteria | |

| Anti-inflammatory | Reduced cytokine production | |

| Apoptosis induction | Induced cell death in cancer cells |

Synthetic Routes

The synthesis of this compound typically involves multiple steps:

- Formation of Oxazolidine Ring : Cyclization of an amino alcohol with an aldehyde or ketone.

- Sulfonylation : Introduction of the mesitylsulfonyl group using mesitylsulfonyl chloride.

- Nucleophilic Substitution : Attachment of the morpholinoethyl group through reaction with a morpholinoethyl halide.

Summary and Future Directions

The compound this compound shows promising biological activities, particularly in antimicrobial and anti-inflammatory applications. Further research is warranted to explore its full therapeutic potential and elucidate its mechanisms of action in greater detail.

Q & A

Q. What are the key synthetic steps for preparing N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide?

- Methodological Answer : The synthesis typically involves three critical steps:

Oxazolidinone Ring Formation : Cyclization of a precursor (e.g., epoxide or aziridine) under basic conditions to generate the oxazolidin-2-yl scaffold .

Sulfonylation : Introduction of the mesitylsulfonyl group via nucleophilic substitution using mesitylsulfonyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) .

Oxalamide Coupling : Reaction of the sulfonylated intermediate with 3-morpholinopropylamine using carbodiimide coupling agents (e.g., DCC or EDC) and HOBt to form the oxalamide bond .

Key Considerations: Purity is enhanced via column chromatography or recrystallization, and reactions are monitored by TLC/HPLC .

Q. How is the structural integrity of this compound confirmed experimentally?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the presence of mesitylsulfonyl (aromatic protons at δ 6.8–7.2 ppm) and morpholinopropyl (N-CH signals at δ 2.3–3.5 ppm) groups .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z ≈ 482.6 g/mol) and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemistry of the oxazolidinone ring and sulfonamide geometry .

Q. What are the common chemical reactions involving this compound?

- Methodological Answer :

- Oxidation : Mesitylsulfonyl group reacts with HO/AcOH to form sulfones, altering electron-withdrawing properties .

- Reduction : LiAlH reduces the oxalamide to secondary amines, useful for derivatization .

- Nucleophilic Substitution : Morpholinopropyl amine can be replaced with other amines under basic conditions (e.g., KCO in DMF) .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production in academic settings?

- Methodological Answer :

- Solvent Optimization : THF improves solubility of intermediates compared to DCM, reducing side reactions .

- Catalyst Screening : Use of DMAP or pyridine enhances sulfonylation efficiency by scavenging HCl .

- Temperature Control : Maintaining 0–5°C during sulfonylation prevents thermal degradation .

- Purification : Gradient elution in flash chromatography (hexane/EtOAc → DCM/MeOH) improves purity (>95%) .

Q. How to resolve contradictions in reported bioactivity data (e.g., antibacterial vs. no activity)?

- Methodological Answer :

- Purity Reassessment : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities that may interfere with assays .

- Standardized Assays : Compare MIC values against S. aureus using broth microdilution (CLSI guidelines) to ensure reproducibility .

- Structural Analog Testing : Synthesize analogs (e.g., replacing morpholinopropyl with piperazine) to isolate pharmacophoric contributions .

Q. What computational strategies predict this compound’s pharmacokinetic properties?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model interactions with cytochrome P450 enzymes to predict metabolic stability .

- ADMET Prediction : Tools like SwissADME estimate logP (~2.8) and blood-brain barrier permeability (low), guiding toxicity studies .

- Docking Studies : AutoDock Vina evaluates binding to bacterial ribosomes (targeting 23S rRNA) to rationalize antibacterial activity .

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Methodological Answer :

- Core Modifications : Vary the oxazolidinone ring (e.g., 5-membered vs. 6-membered) to assess conformational flexibility .

- Sulfonamide Substitutions : Replace mesityl with tolyl or nitro groups to study electronic effects on bioactivity .

- Morpholine Optimization : Introduce substituents (e.g., methyl or fluorine) to modulate lipophilicity and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.